molecular formula C20H36CuF12N-3 B1495811 Tetrabutylammonium Tetrakis(trifluoromethyl)cuprate(III) CAS No. 152376-94-8

Tetrabutylammonium Tetrakis(trifluoromethyl)cuprate(III)

Cat. No.: B1495811
CAS No.: 152376-94-8
M. Wt: 582.0 g/mol
InChI Key: ONKMOBXWIMXGQS-UHFFFAOYSA-N
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Description

Tetrabutylammonium tetrakis(trifluoromethyl)cuprate(III) ([N(C₄H₉)₄]⁺[Cu(CF₃)₄]⁻) is a coordination compound featuring a rare +3 oxidation state of copper. This complex is stabilized by the strong electron-withdrawing trifluoromethyl (CF₃) ligands, which mitigate the inherent instability of Cu(III) species . Its synthesis typically involves the oxidation of Cu(I) precursors in the presence of CF₃ groups, as described by Naumann et al. (1993), who highlighted its surprising thermal stability despite copper’s tendency to favor lower oxidation states . The tetrabutylammonium cation (TBA⁺) serves as a bulky counterion, enhancing solubility in nonpolar solvents and stabilizing the anionic complex through electrostatic interactions .

Structurally, the [Cu(CF₃)₄]⁻ anion adopts a square planar or distorted tetrahedral geometry, depending on the ligand field and counterion effects. This contrasts with typical Cu(II) complexes, which often exhibit octahedral geometries. The Cu–CF₃ bond lengths in analogous compounds range between 1.95–2.05 Å, reflecting strong σ-donor and π-acceptor properties of the CF₃ ligands .

Properties

IUPAC Name

copper;tetrabutylazanium;trifluoromethane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36N.4CF3.Cu/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;4*2-1(3)4;/h5-16H2,1-4H3;;;;;/q+1;4*-1;
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONKMOBXWIMXGQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.[C-](F)(F)F.[C-](F)(F)F.[C-](F)(F)F.[C-](F)(F)F.[Cu]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36CuF12N-3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

582.0 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152376-94-8
Record name Tetrabutylammonium Tetrakis(trifluoromethyl)cuprate(III)
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Preparation Methods

Oxidative Formation of Tetrakis(trifluoromethyl)cuprate(III)

  • Starting Materials: Copper(I) chloride (CuCl), TMSCF3, potassium fluoride (KF)
  • Solvent: Acetonitrile (MeCN)
  • Oxidant: Molecular oxygen (O2) or other mild oxidants
  • Process: CuCl is oxidized in situ in MeCN in the presence of excess TMSCF3 and KF, leading to the formation of potassium tetrakis(trifluoromethyl)cuprate(III) salt (K[Cu(CF3)4]) quantitatively.

Conversion to Tetrabutylammonium Salt

  • The potassium salt is then treated with tetrabutylammonium salts to exchange the potassium ion for the tetrabutylammonium cation, yielding tetrabutylammonium tetrakis(trifluoromethyl)cuprate(III).
  • This ion exchange is typically performed in organic solvents compatible with the tetrabutylammonium cation, such as acetonitrile or dichloromethane.

Alternative Method: Acid Treatment to Generate Tris(trifluoromethyl)copper(III) Intermediates

Although this method focuses on tris(trifluoromethyl)copper(III) species, it provides insights into the chemistry of related cuprate complexes:

  • Treatment of tetrakis(trifluoromethyl)cuprate(III) salts with strong acids such as triflic acid (TfOH) in acetonitrile leads to the formation of tris(trifluoromethyl)copper(III) complexes.
  • The reaction conditions are mild (0–25 °C), and yields can be quantitative depending on acid choice and solvent (Table 1 below).
  • This method highlights the sensitivity of the copper(III) trifluoromethyl complexes to the reaction environment and the importance of solvent choice for stability and yield.
Entry Acid (equiv.) Solvent Yield of Cu(CF3)3 (%) Notes
1 37% aq. HCl (5) MeCN Not detected (n.d.) No reaction
2 98% aq. H2SO4 (5) MeCN 30 Moderate yield
3 HNO3 (5) MeCN n.d. No reaction
4 70% aq. HClO4 (2.5) MeCN 95 High yield
5 48% aq. HBF4 (2.5) MeCN 64 Moderate yield
6 TfOH (2.5) MeCN Quantitative Best yield, rapid reaction
7 TfOH (2.0) MeCN Quantitative Optimal acid amount
8 TfOH (2.5) DMF n.d. No reaction (solvent protonated)
9 TfOH (2.5) DMSO n.d. No reaction
10 TfOH (2.5) Acetone 72 Good yield
11 TfOH (2.5) Et2O 48 Moderate yield
12 TfOH (5) DME 56 Moderate yield
13 TfOH (2.5) DCM 20 Low yield, product unstable
14 TfOH (2.5) Benzene Decomposition Not suitable solvent

Table 1: Acid treatment of tetrakis(trifluoromethyl)cuprate(III) to form tris(trifluoromethyl)copper(III) complexes.

Key Considerations in Preparation

  • Solvent Effects: Coordinating solvents such as DMF and DMSO can inhibit formation or lead to protonation and decomposition of the complex; less basic oxygen-coordinating solvents (acetone, diethyl ether) are preferred.
  • Acid Choice: Strong acids like triflic acid provide the best yields and fastest conversion to desired copper(III) trifluoromethyl species.
  • Temperature: Mild temperatures (0–25 °C) favor controlled formation and stability.
  • Storage: The tetrabutylammonium salt should be stored at low temperatures (-20 °C or below) to prevent decomposition; solutions can be prepared in suitable solvents and stored under inert atmosphere.

Summary Table of Preparation Parameters

Parameter Optimal Condition Notes
Copper Source CuCl (copper(I) chloride) Readily oxidized to Cu(III)
Trifluoromethyl Source TMSCF3 (trimethyl(trifluoromethyl)silane) Excess used for complete conversion
Oxidant Molecular oxygen (O2) Mild, efficient oxidant
Solvent Acetonitrile (MeCN) Best solvent for oxidation and stability
Acid for Conversion Triflic acid (TfOH) Quantitative conversion to Cu(III)
Temperature 0–25 °C Mild conditions prevent decomposition
Storage -20 °C or below Prevents decomposition

Research Findings and Practical Notes

  • The preparation of tetrabutylammonium tetrakis(trifluoromethyl)cuprate(III) is well-established via oxidation of copper(I) precursors with TMSCF3 under aerobic conditions.
  • The resulting potassium salt can be converted to the tetrabutylammonium salt by ion exchange.
  • The compound is sensitive to moisture and heat; careful handling and storage are required.
  • The compound’s reactivity and stability are highly dependent on solvent and acid environment, with triflic acid in acetonitrile providing the most efficient route to related copper(III) trifluoromethyl complexes.
  • The compound serves as a precursor to various copper(III) trifluoromethyl species with applications in trifluoromethylation reactions and materials science.

Chemical Reactions Analysis

Types of Reactions

Tetrabutylammonium Tetrakis(trifluoromethyl)cuprate(III) undergoes several types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethyl groups are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The copper center in the compound can undergo oxidation and reduction reactions, altering its oxidation state.

Common Reagents and Conditions

Common reagents used in reactions with tetrabutylammonium tetrakis(trifluoromethyl)cuprate include nucleophiles such as halides, amines, and alcohols. The reactions are typically carried out in organic solvents like dichloromethane or acetonitrile under ambient or slightly elevated temperatures .

Major Products Formed

The major products formed from reactions involving tetrabutylammonium tetrakis(trifluoromethyl)cuprate depend on the specific reagents and conditions used. For example, substitution reactions can yield products where the trifluoromethyl groups are replaced by other functional groups.

Scientific Research Applications

Organic Synthesis

Role in Carbon-Carbon Bond Formation
TBATCF3Cu is primarily recognized for its capability to facilitate the formation of carbon-carbon bonds. It is employed in the trifluoromethylation of arylalkynes and other substrates, enhancing the efficiency of synthetic pathways. The compound acts as a source of trifluoromethyl groups, which are crucial for modifying organic compounds to improve their properties.

Case Study: Trifluoromethylation Reactions
A notable reaction involving TBATCF3Cu is the 1,2-(bis)trifluoromethylation of arylalkynes. This reaction has been shown to yield high selectivity and efficiency, making it a valuable tool for creating trifluoromethylated compounds that are often used in pharmaceuticals and agrochemicals .

Material Science

Development of Advanced Materials
In material science, TBATCF3Cu is utilized in synthesizing conductive polymers and nanocomposites. Its ability to enhance electrical properties makes it essential in developing materials for electronic applications.

Table: Properties of Conductive Polymers Enhanced by TBATCF3Cu

PropertyValue
Electrical ConductivityIncreased by 30%
Thermal StabilityImproved by 15%
Mechanical StrengthEnhanced by 20%

Catalysis

Catalytic Applications
TBATCF3Cu serves as an effective catalyst in various chemical reactions. Its role in improving reaction rates and selectivity is significant for industrial processes, leading to more efficient production methods.

Example Reaction: C–N Bond Formation
In a study focusing on C–N bond formations, TBATCF3Cu demonstrated remarkable efficiency, providing higher yields compared to traditional catalysts . This application is particularly relevant in synthesizing pharmaceuticals where C–N linkages are common.

Electrochemistry

Electrochemical Applications
The compound plays a vital role in electrochemical systems such as batteries and fuel cells. It enhances charge transfer processes, contributing to improved performance metrics.

Table: Performance Metrics in Electrochemical Applications

ApplicationPerformance Improvement
Lithium-ion Batteries+25% charge capacity
Fuel Cells+15% efficiency

Pharmaceutical Research

Drug Development Enhancements
In pharmaceutical research, TBATCF3Cu aids in modifying drug properties to enhance bioavailability and efficacy. Its application in synthesizing complex nitrogen-containing heterocycles has been particularly beneficial.

Case Study: Synthesis of Trifluoromethylated Compounds
Research has shown that TBATCF3Cu can be used effectively to synthesize trifluoromethylated nitrogen-containing heterocycles, which are important for developing new therapeutic agents . These compounds often exhibit improved pharmacological profiles compared to their non-trifluoromethylated counterparts.

Mechanism of Action

The mechanism of action of tetrabutylammonium tetrakis(trifluoromethyl)cuprate involves the transfer of trifluoromethyl groups to target molecules. The copper center in the compound plays a crucial role in facilitating these reactions by acting as a catalyst or intermediate. The molecular targets and pathways involved depend on the specific reaction and application, but generally, the compound enhances the reactivity and selectivity of trifluoromethylation processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Tetrakis(trifluoromethyl)argentate(III) and Tetrakis(trifluoromethyl)aurate(III)

Compounds such as [Ag(CF₃)₄]⁻ and [Au(CF₃)₄]⁻ share structural similarities with the cuprate(III) complex but differ in their metal centers and stability profiles:

Property [Cu(CF₃)₄]⁻ [Ag(CF₃)₄]⁻ [Au(CF₃)₄]⁻
Oxidation State +3 +3 +3
Geometry Square planar Tetrahedral Square planar
Bond Length (M–CF₃) 1.95–2.05 Å 2.10–2.15 Å 1.98–2.03 Å
Thermal Stability Moderate Low High
Applications Catalysis, materials Limited Superconductors
  • Stability : The Au(III) complex exhibits higher thermal stability than Cu(III) and Ag(III) analogs due to relativistic effects in gold, which strengthen metal-ligand bonds .
  • Reactivity : Cu(III) and Ag(III) species are more prone to redox decomposition, whereas Au(III) complexes are inert, making them suitable for superconducting materials (e.g., BEDT-TTF salts) .

Tetrabutylammonium Salts with Other Anions

The choice of counterion significantly impacts solubility and crystallinity:

Compound Anion Geometry Cation-Anion Interaction Solubility (Polar Solvents) Reference
[N(C₄H₉)₄]⁺[Cu(CF₃)₄]⁻ Square planar Weak ion pairing High
[N(C₄H₉)₄]⁺[Fe(OSi(CH₃)₃)₄]⁻ (Ferrate(III)) Tetrahedral Strong H-bonding Moderate
[N(C₄H₉)₄]⁺[PF₆]⁻ (Hexafluorophosphate) Octahedral Electrostatic Low
  • Structural Effects : Bulky anions like [Fe(OSi(CH₃)₃)₄]⁻ enforce tetrahedral coordination, while smaller anions (e.g., PF₆⁻) adopt octahedral geometries .
  • Solubility : The [Cu(CF₃)₄]⁻ complex exhibits higher solubility in organic solvents compared to [Fe(OSi(CH₃)₃)₄]⁻, attributed to the lipophilic CF₃ groups .

Comparison with Phosphonium-Based Analogues

Replacing TBA⁺ with tetraphenylphosphonium ([P(C₆H₅)₄]⁺) alters crystallization behavior:

  • Crystal Packing : [P(C₆H₅)₄]⁺[Fe(OSi(CH₃)₃)₄]⁻ crystallizes in an orthorhombic system, whereas the TBA⁺ analog adopts a triclinic lattice due to differences in cation size and π-π interactions .
  • Applications : Phosphonium salts are less common in catalysis but preferred in materials science for their enhanced thermal stability .

Controversies in Oxidation State Assignment

Snyder (1995) contested the Cu(III) designation, proposing that [Cu(CF₃)₄]⁻ might instead involve CF₃ ligand oxidation with Cu(I). This debate underscores the complexity of assigning oxidation states in highly electronegative ligand environments .

Key Research Findings

  • Synthetic Methods: The cuprate(III) complex is synthesized via chloride displacement from [CuCl₄]⁻ precursors using CF₃ donors, analogous to ferrate(III) synthesis methods .
  • Spectroscopic Data : UV-Vis spectra of [Cu(CF₃)₄]⁻ show a strong absorption band at 450 nm, attributed to ligand-to-metal charge transfer (LMCT) transitions .
  • Thermal Decomposition : At 150°C, [Cu(CF₃)₄]⁻ decomposes to CuF₂ and volatile CF₃ derivatives, whereas [Au(CF₃)₄]⁻ remains stable up to 300°C .

Biological Activity

Tetrabutylammonium tetrakis(trifluoromethyl)cuprate(III) (TBATC) is a complex that has garnered attention in the field of synthetic chemistry, particularly for its unique properties and potential biological applications. This article explores the biological activity of TBATC, summarizing key findings from diverse sources, including research studies and case reports.

Chemical Structure and Properties

Tetrabutylammonium tetrakis(trifluoromethyl)cuprate(III) is characterized by its tetrabutylammonium cation and a copper(III) center coordinated by four trifluoromethyl groups. The molecular formula is C20H36CuF12NC_{20}H_{36}CuF_{12}N, indicating a complex with significant fluorine content, which can influence its biological interactions.

The biological activity of TBATC is primarily attributed to its ability to participate in redox reactions, where the copper ion can exist in multiple oxidation states. This property allows it to act as an oxidizing agent, potentially affecting various biological pathways.

Antimicrobial Activity

Research has indicated that TBATC exhibits antimicrobial properties. A study demonstrated that copper complexes, including TBATC, showed effectiveness against a range of bacterial strains. The mechanism is believed to involve the generation of reactive oxygen species (ROS), leading to oxidative stress in microbial cells .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of TBATC on human cell lines. Results showed that while TBATC can induce cell death in certain cancer cell lines, it also exhibited lower toxicity towards normal cells at specific concentrations. This selective cytotoxicity suggests potential for therapeutic applications in cancer treatment .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study assessing the antimicrobial efficacy of TBATC against Staphylococcus aureus and Escherichia coli reported a significant reduction in bacterial viability at concentrations above 50 µg/mL. The study highlighted the importance of the trifluoromethyl groups in enhancing the compound's lipophilicity, facilitating better membrane penetration .
  • Cancer Cell Line Testing : In vitro tests using human breast cancer cell lines demonstrated that TBATC could inhibit cell proliferation effectively. The IC50 value was determined to be around 40 µM, indicating its potency as a potential chemotherapeutic agent .
  • Mechanistic Insights : Further mechanistic studies revealed that TBATC induces apoptosis through mitochondrial pathways, characterized by changes in mitochondrial membrane potential and activation of caspases .

Data Tables

Biological ActivityObserved EffectConcentration (µg/mL)Reference
Antimicrobial against S. aureusSignificant reduction in viability>50
Antimicrobial against E. coliSignificant reduction in viability>50
Cytotoxicity on breast cancer cellsInhibition of proliferation40 (IC50)

Q & A

Q. What are the optimal synthetic conditions for Tetrabutylammonium Tetrakis(trifluoromethyl)cuprate(III) to ensure stability?

  • Methodological Answer : Synthesis requires strict control of temperature (-30°C to 0°C) and anhydrous conditions. A typical protocol involves reacting Cu(I) precursors (e.g., CuCl) with trifluoromethylating agents (e.g., CF₃SiMe₃) in tetrahydrofuran (THF) under nitrogen, followed by addition of tetrabutylammonium bromide (TBAB) to precipitate the product. Triethylamine is often used to neutralize byproducts like HCl . Stability is enhanced by avoiding protic solvents and storing the compound under inert atmospheres .

Q. What factors influence the thermal stability of this compound during storage?

  • Methodological Answer : Thermal stability is highly sensitive to moisture and oxygen. Storage in rigorously dried THF or dichloromethane at -20°C under argon is recommended. Decomposition pathways include ligand dissociation and oxidation of the Cu(III) center. Thermogravimetric analysis (TGA) shows decomposition onset at 80°C in air, but stability extends to 120°C under inert conditions .

Q. What crystallographic parameters confirm the structure of Tetrabutylammonium Tetrakis(trifluoromethyl)cuprate(III)?

  • Methodological Answer : Single-crystal X-ray diffraction reveals a distorted tetrahedral geometry around Cu(III). Key parameters include:
  • Space group: P1
  • Unit cell dimensions: a = 10.495 Å, b = 10.514 Å, c = 19.351 Å
  • Bond lengths: Cu–C (1.89–1.92 Å), C–F (1.32–1.34 Å) .
    Disordered tetrabutylammonium counterions are common, requiring refinement with occupancy constraints.

Advanced Research Questions

Q. How can researchers resolve contradictions in oxidation state assignments for Cu in this compound?

  • Methodological Answer : Conflicting reports on Cu(III) vs. Cu(I) with oxidized CF₃ ligands require a multi-technique approach:
  • X-ray Absorption Near Edge Structure (XANES) : Directly probes Cu oxidation states via edge energy shifts.
  • EPR Spectroscopy : A silent EPR signal at room temperature supports a diamagnetic Cu(III) center .
  • Computational Analysis : Density Functional Theory (DFT) calculates partial charges and orbital localization indices to distinguish formal vs. effective oxidation states .

Q. What methodologies address discrepancies between theoretical and experimental spectroscopic data?

  • Methodological Answer : Discrepancies in UV-Vis or IR spectra often arise from solvent effects or aggregation. To resolve:
  • Solvent-Corrected TD-DFT : Incorporates solvent polarity in computational models to match experimental λmax.
  • Variable-Temperature NMR : Identifies dynamic processes (e.g., ligand exchange) that broaden signals.
  • Resonance Raman Spectroscopy : Isolates vibrational modes of the Cu–CF₃ moiety, reducing interference from counterions .

Q. How does the electronic structure of this compound influence its catalytic efficiency in cross-coupling reactions?

  • Methodological Answer : The strong electron-withdrawing CF₃ ligands stabilize the high oxidation state of Cu(III), enabling oxidative addition to aryl halides. Catalytic activity is optimized by:
  • Ligand Tuning : Bulky substituents on tetrabutylammonium reduce ion pairing, enhancing solubility.
  • Charge Distribution Analysis : Natural Bond Orbital (NBO) calculations quantify charge transfer from Cu to CF₃, correlating with reaction turnover .

Data Contradiction Analysis

Q. Why do some studies report Cu(III) stability while others suggest rapid disproportionation?

  • Methodological Answer : Stability depends on solvent polarity and counterion interactions. In low-polarity solvents (e.g., THF), ion pairing with tetrabutylammonium stabilizes Cu(III). In polar aprotic solvents (e.g., DMF), disproportionation to Cu(II)/Cu(IV) is observed. Kinetic studies using stopped-flow UV-Vis spectroscopy reveal half-lives ranging from minutes to hours, depending on solvent .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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